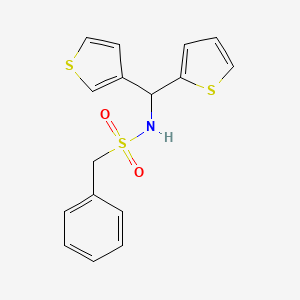
N-(thiophène-2-yl(thiophène-3-yl)méthyl)-1-phénylméthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a complex organic compound featuring a phenyl group, two thiophene rings, and a methanesulfonamide moiety
Applications De Recherche Scientifique
1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene-based compounds that they likely interact with their targets in a way that modulates these targets’ functions .
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene-based compounds, it can be inferred that they likely affect multiple biochemical pathways .
Result of Action
The wide range of therapeutic properties of thiophene-based compounds suggests that they likely have diverse molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Rings: Starting with thiophene, the thiophene-2-yl and thiophene-3-yl groups are synthesized through electrophilic substitution reactions.
Coupling with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified sulfonamide derivatives.
Substitution Products: Halogenated or aminated derivatives.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.
Comparison: 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is unique due to the combination of phenyl, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties Compared to other thiophene derivatives, it offers enhanced stability and reactivity
Propriétés
IUPAC Name |
1-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c18-22(19,12-13-5-2-1-3-6-13)17-16(14-8-10-20-11-14)15-7-4-9-21-15/h1-11,16-17H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSUHXYHHLGORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2580766.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)

![2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)

![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)

![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)
![ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2580787.png)
